Calcium phosphate

Description

Properties

Key on ui mechanism of action |

The phosphate ions in calcium phosphate likely react with hydrochloric acid in the stomach to neutralize the pH. In toothpaste and in systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis respectively. The increase in plasma calcium reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH) [T36]. Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells. The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density. The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol. Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption. Additionally, TRPV5, the channel responsible for calcium reabsorption in the kidney, is downregulated when PTH secretion is reduced thus increasing calcium excretion via the kidneys. Another hormone, calitonin, is likely involved in the reduction of bone resorption during periods of high plasma calcium. |

|---|---|

CAS No. |

7758-87-4 |

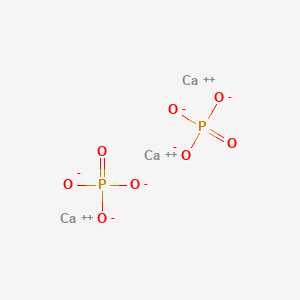

Molecular Formula |

CaH3O4P |

Molecular Weight |

138.07 g/mol |

IUPAC Name |

tricalcium;diphosphate |

InChI |

InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI Key |

UUVBYOGFRMMMQL-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |

Canonical SMILES |

OP(=O)(O)O.[Ca] |

Color/Form |

White amorphous powder White, crystalline powder Two crystalline modifications are known, the high temperature alpha- and the low-temperature beta-form, transition temperature 110 °C. Rhombohedral crystals /Whitlockite/ |

density |

2 to 3 at 68 °F (USCG, 1999) 3.14 g/cu cm |

melting_point |

450 1670 °C |

Other CAS No. |

7758-87-4 10103-46-5 21063-37-6 |

physical_description |

Calcium phosphate is an odorless white solid. Sinks and mixes with water. (USCG, 1999) DryPowder; OtherSolid A white, odourless powder which is stable in ai |

Pictograms |

Irritant |

Related CAS |

12167-74-7 (tri-calcium salt) 21063-37-6 (monetite) 7757-93-9 (CaHPO4) |

shelf_life |

STABLE IN AIR /TRIBASIC CALCIUM PHOSPHATE, NATIONAL FORMULARY/ |

solubility |

7.7g/L Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid Practically insol in alcohol and acetic acid; sol in dilute hydrochloric acid, nitric acid Solubility in cold water: 2 mg/100 cc 2.5 mg/100 g water at 25 °C |

Synonyms |

APATITE TTCP, MONOCLINIC; bonarka; calcigenolsimple; calciumorthophosphate,tri-(tert); calciumphosphate(3:2); calciumphosphate(ca3(po4)2); calciumtertiaryphosphate; naturalwhitlockite |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Fabrication of Calcium Phosphate Materials

Aqueous Precipitation Routes for Calcium Phosphate (B84403) Compounds

Aqueous precipitation is a widely used and relatively simple method for synthesizing calcium phosphate compounds. This method typically involves mixing aqueous solutions containing calcium and phosphate ions under controlled conditions to induce the formation and precipitation of solid calcium phosphate phases.

Controlled Precipitation and Co-precipitation Techniques

Controlled precipitation techniques aim to regulate the reaction kinetics and supersaturation levels to favor the formation of specific calcium phosphate phases and control particle size and morphology. This can involve carefully controlling the rate of addition of reactants, the mixing speed, and the reaction temperature. For instance, adding a phosphate solution dropwise to a calcium chloride solution under constant stirring at room temperature and a specific pH can lead to the synthesis of nano-dicalcium phosphate (NDP) via co-precipitation. mdpi.com Co-precipitation, a variation of this method, involves the simultaneous precipitation of multiple ions or compounds, allowing for the incorporation of dopants or the formation of composite materials. The principle of calcium phosphate co-precipitation often involves mixing DNA with calcium chloride in a buffered saline/phosphate solution to generate a calcium-phosphate-DNA co-precipitate for applications like gene transfection. thermofisher.com Controlling the local Ca²⁺ concentration during precipitation in confined environments, such as within giant block copolymer vesicles, can be achieved using ionophores, demonstrating a method for controlled precipitation in structured systems. rsc.org Electrophoresis can also be used to control the precipitation of calcium phosphates in a gel by transporting calcium and phosphate ions directionally. scientific.netresearchgate.net

Influence of Solution Parameters (pH, Concentration, Temperature) on Phase Formation

Solution parameters such as pH, concentration, and temperature significantly influence the phase composition, crystallinity, and morphology of precipitated calcium phosphates.

pH: The pH of the reaction solution is a critical factor determining the stable calcium phosphate phase. Generally, lower pH values favor the formation of more acidic calcium phosphates like dicalcium phosphate dihydrate (DCPD) or anhydrous dicalcium phosphate (DCPA), while higher pH values promote the formation of more basic phases like hydroxyapatite (B223615) (HAp). mdpi.comnih.gov Studies have shown that at pH values below approximately 6.5, calcium phosphate precipitation tends to predominate at lower phosphate concentrations. nih.gov Increasing the pH to between 9.0 and 11.0 has been shown to improve the settling properties of calcium phosphate-carbonate suspensions in wastewater treatment. epa.gov Electrochemical induced calcium phosphate precipitation studies indicate that high initial solution pH promotes the formation of more crystalline products with a relatively high Ca/P molar ratio. acs.org

Concentration: The concentration of calcium and phosphate ions in the solution directly affects the supersaturation level, which in turn influences the nucleation rate and crystal growth. Higher precursor concentrations can favor one-dimensional growth, while lower concentrations may lead to three-dimensional growth of nanocrystals. ucl.ac.uk The association of DNA with an emerging calcium phosphate precipitate is a function of both calcium and phosphate concentration. researchgate.net

Temperature: Temperature plays a significant role in the kinetics of precipitation and the transformation of metastable phases. Increasing the synthesis temperature can influence calcium phosphate formation and transformation. mdpi.com For instance, at room temperature, dicalcium phosphate dihydrate (DCPD) may form in acidic solutions, while at 50 °C and higher, anhydrous dicalcium phosphate (DCPA) can be formed instead. mdpi.com Higher reaction temperatures can result in higher precipitation efficiency. mdpi.com The crystallization time of calcium phosphate has been reported to decrease with increasing temperature. mdpi.com

The interplay of these parameters dictates the specific calcium phosphate phase obtained. Table 1 summarizes the influence of pH and temperature on the formation of different calcium phosphate phases.

| Solution Parameter | Effect on Calcium Phosphate Precipitation | Relevant Phases Influenced |

| pH | Lower pH favors acidic phases; Higher pH favors basic phases. Influences solubility and precipitation patterns. mdpi.comnih.govnih.gov | DCPD, DCPA, OCP, HAp, ACP mdpi.comnih.gov |

| Concentration | Affects supersaturation, nucleation rate, and crystal growth morphology (1D vs. 3D). ucl.ac.ukresearchgate.net | Influences particle size and morphology of various CaP phases. ucl.ac.uk |

| Temperature | Influences reaction kinetics, phase transformation, precipitation efficiency, and crystal size. mdpi.commdpi.comakjournals.com | DCPD, DCPA, OCP, HAp mdpi.comakjournals.com |

| Ca/P Ratio | Influences phase composition and solubility. Lower ratios are more acidic and soluble. mdpi.comnih.gov | ACP, CDHA, HAp, TCP, OCP, DCPD mdpi.comnih.gov |

| Aging Period | Allows for transformation of metastable phases into more stable ones. mdpi.comakjournals.com | Transformation of DCPD to DCPA, OCP, or HAp. mdpi.comakjournals.com |

Note: This table is a generalization, and the specific outcomes can be influenced by other factors and the complex interplay between parameters.

Mechanistic Insights into Calcium Phosphate Nucleation and Growth in Solution

The nucleation and growth of calcium phosphate in solution is a complex process that often involves the initial formation of metastable precursor phases, such as amorphous calcium phosphate (ACP), which subsequently transform into more stable crystalline phases like hydroxyapatite (HAp). nih.govnih.gov This transformation can occur via a solution-mediated crystallization process. nih.gov At sufficiently high supersaturation and pH values greater than 7, ACP is typically the first phase to form. nih.gov The chemical composition of ACP is highly dependent on the solution pH, with Ca/P ratios varying with pH. nih.gov The order of precipitation from a supersaturated solution is governed by both thermodynamic solubility products and kinetic factors. nih.gov Proteins present in the solution can influence nucleation and growth by affecting ion concentration, interfacial energies, and pH, potentially increasing the free energy of nucleation and reducing nucleation rates. rsc.org

Solid-State Reaction Synthesis of Calcium Phosphate Phases

Solid-state reaction synthesis involves the reaction between solid precursor materials at high temperatures to form calcium phosphate phases. This method typically requires grinding and mixing of solid reactants, followed by calcination at elevated temperatures. For example, β-tricalcium phosphate (β-TCP) typically requires reaction temperatures above 700-800 °C. ucl.ac.uk This method can be used to produce various calcium phosphate phases, including those that are stable at high temperatures.

Hydrothermal and Solvothermal Synthesis Approaches for Calcium Phosphate

Hydrothermal and solvothermal synthesis methods involve carrying out reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel. These methods offer advantages in controlling crystal growth, phase formation, and particle size distribution, often resulting in materials with higher crystallinity and novel morphologies compared to aqueous precipitation at ambient conditions. nih.gov

Hydrothermal synthesis, using water as the solvent, can be employed to prepare calcium phosphate compounds like hydroxyapatite (HAp) using precursors such as calcium carbonate from marine algae. scielo.brscispace.com This method can maintain the morphological structure of the original material and yield crystalline products. scielo.br Microwave-assisted hydrothermal methods can also be used, allowing for changes in synthesis parameters and increased transmission efficiency. nih.govjim.org.cn

Solvothermal synthesis utilizes non-aqueous solvents or mixed solvent systems. This approach allows for greater control over reaction conditions and can produce calcium phosphate nanoparticles with controlled size, morphology, and composition, potentially leading to biomaterials with improved properties. nih.gov Temperature, pressure, reaction time, precursor concentration, solvent type, and additives all influence the structure, morphology, and properties of the resulting calcium phosphate nanoparticles. nih.gov Solvothermal methods have been used to prepare nano-size calcium phosphate with controlled morphology, such as nanowires, with pH having a significant influence on crystal component and morphology. tandfonline.comtandfonline.com

Advanced Fabrication of Structured Calcium Phosphate Materials

Advanced fabrication techniques are employed to create calcium phosphate materials with specific structures, such as porous scaffolds, coatings, or nanoparticles, to enhance their functionality for various applications. These techniques often build upon the synthesis methods described above, incorporating additional processing steps to control the material's architecture.

Deposition Techniques for Calcium Phosphate Coatings (e.g., Sputtering)

Calcium phosphate coatings are frequently applied to medical devices, particularly metallic implants, to enhance their bioactivity and promote osseointegration. mdpi.compreprints.org A variety of techniques exist for depositing these coatings, with plasma spraying being a widely used industrial method. mdpi.compreprints.org However, other processes, such as magnetron sputtering, pulsed laser deposition, electrospray deposition, electrophoretic deposition, biomimetic deposition, sol-gel processes, electrodeposition, and hydrothermal synthesis, are also employed. mdpi.com

Sputtering, a physical vapor deposition (PVD) technique, offers potential advantages over plasma spraying, including better control over coating development and microstructure. researchgate.net In sputtering, material is ejected from a target using a gas plasma and deposited onto a substrate. researchgate.net Techniques like pulsed-DC and radio frequency (RF) magnetron sputtering are suitable for depositing insulating materials like calcium phosphates, yielding dense, uniform, and adherent coatings. mdpi.compreprints.org

However, a challenge with sputtering multicomponent targets is that the elemental stoichiometry of the deposited coating can differ from that of the target material due to varying sputtering behaviors of the elements. mdpi.compreprints.org Despite this, process parameters can be adjusted to modify coating properties such as stoichiometry, morphology, and structure, influencing their bioactive behavior. mdpi.compreprints.org

Research on sputtered calcium phosphate coatings has shown promise in improving bone strength and initial osseointegration rates. researchgate.netnih.gov Studies indicate that the topography and surface chemistry of amorphous hydroxyapatite (HA) coatings influence cell behavior, while ion-substituted HA coatings can increase cell attachment but may also have cytotoxic effects that reduce cell growth. nih.gov Low-crystalline HA coatings have shown lower rates of osteogenic cell proliferation compared to highly crystalline HA coatings on titanium surfaces. nih.gov PVD magnetron sputtering allows for the close reproduction of bioapatite characteristics with high adhesion strength and the substitution of therapeutic ions. nih.gov It can also be used to process nanostructured calcium phosphate coatings on polymeric biomaterials and biodegradable metals, enhancing corrosion resistance and biocompatibility. nih.gov

Bio-inspired and Biomimetic Synthesis of Complex Calcium Phosphate Architectures

Bio-inspired and biomimetic strategies aim to replicate natural biomineralization processes to synthesize calcium phosphate materials with complex architectures. mdpi.comscispace.com These approaches often involve the use of organic templates, such as proteins and polysaccharides, which can chelate calcium and phosphate ions and guide the formation of inorganic structures. mdpi.com Compared to conventional methods, the biomimetic approach is often simpler, environmentally benign, and economically feasible, allowing for the repair and building of hard tissues under mild conditions. mdpi.com

Biominerals in nature, like bone and tooth enamel, exhibit hierarchical structures across multiple length scales, combining minerals with structural biological polymers. scispace.comcore.ac.uk Understanding and applying these natural processes is a focus of research for producing calcium phosphate coatings that are biologically similar to bone apatite. core.ac.uk Biomimetic preparation of calcium phosphate coatings is particularly suitable for coating polymeric materials at low temperatures. core.ac.uk

Studies have explored the use of various organic molecules and templates to influence calcium phosphate crystallization and morphology. scispace.com For instance, thermoreversible gels conjugated with hydroxyapatite-binding peptides have been used to template the growth of plate-like hydroxyapatite nanocrystals resembling those in bone. researchgate.net This indicates the potential for developing self-assembling, injectable nanocomposite biomaterials for orthopedic applications. researchgate.net

Biomimetic approaches can also be used to create complex hierarchical structures inspired by bone, aiming to improve the mechanical properties like fatigue resistance and toughness of calcium phosphate ceramics. arxiv.org This involves controlling structures at the nanoscale (crystalline phases), microscale (micropores), and macroscale (complex shapes), and achieving synergetic interactions between inorganic and organic components. arxiv.org Syntheses in the presence of biomolecules like collagen or bovine serum albumin have yielded carbonated HA nanocrystals with needle-like shapes, and compacts made from these nanoparticles have shown improved bending strength after sintering. arxiv.org

Nanoscale Engineering of Calcium Phosphate Materials

Engineering calcium phosphate materials at the nanoscale imparts unique properties compared to their bulk counterparts. rsc.org Nanoscale calcium phosphate materials have gained attention due to their enhanced bioactivity and better integration with host tissues. mdpi.com They offer a high surface area and porosity, making them suitable for applications in bone tissue engineering, drug delivery, and cell targeting. mdpi.comnih.gov

Various synthesis methods have been developed to prepare calcium phosphate nanomaterials, including wet chemical precipitation, sol-gel synthesis, flame spray pyrolysis, solid-state reactions, mechanochemical methods, and hydrothermal methods. nih.govrsc.org The synthesis route significantly influences the morphology, size, and crystalline phase of the resulting nanoparticles. rsc.org For example, controlling parameters like precursor concentration, pH, temperature, and aging time in wet chemical methods allows for the synthesis of nanoparticles with specific characteristics. nih.govfrontiersin.org

Nanoscale calcium phosphate crystals generally exhibit greater absorbability compared to microscale crystals, which is advantageous for bone tissue regeneration. nih.gov Nanoscaled biphasic calcium phosphate materials, combining hydroxyapatite and beta-tricalcium phosphate, have shown the ability to modulate the local immune system and promote osteogenesis in vitro. frontiersin.org These granular-shaped nanomaterials with negatively charged surfaces demonstrated increased alkaline phosphatase activity and upregulation of osteogenesis-related genes in human osteoblasts. frontiersin.org

The engineering of nanoscale calcium phosphate materials also involves controlling their structure and composition for specific applications. For instance, incorporating ions like strontium or zinc during synthesis can influence the crystallinity and morphology of the resulting calcium phosphate microparticles. frontiersin.org Studies using droplet-based microfluidics have demonstrated the ability to rapidly produce size-controlled, monodisperse calcium phosphate microparticles with tunable compositions and microstructures. frontiersin.org

Post-Synthesis Processing and Modifications of Calcium Phosphate Materials

Post-synthesis processing and modifications are crucial steps to tailor the properties of calcium phosphate materials for specific applications. These processes can influence the material's crystallinity, phase composition, mechanical strength, and biological response.

Thermal annealing is a common post-deposition treatment for calcium phosphate coatings, primarily used to control crystallinity. mdpi.compreprints.orgnih.gov Higher crystallinity generally leads to greater stability of the coating in a physiological environment. mdpi.compreprints.org The international standard ISO 13779-2 recommends a degree of crystallinity higher than 45% for bone implant applications. mdpi.compreprints.org However, the annealing temperature can also lead to the formation of phases other than the desired calcium phosphate phases. mdpi.compreprints.org

Post-processing can also involve modifying the surface properties of calcium phosphate materials. This can include treatments to alter surface roughness, porosity, and surface chemistry to enhance cell adhesion, proliferation, and differentiation. For example, studies on sputtered calcium phosphate coatings examine their characterization before and after post-deposition treatments and the resulting tissue responses. nih.gov

Modifications can also involve the incorporation of other elements or biomolecules to enhance the material's functionality. Ion substitution within the calcium phosphate lattice, which can be achieved during or after synthesis, is a method to alter properties like solubility and bioactivity. nih.govnih.gov Furthermore, coupling calcium phosphate coatings with growth factors is an area of investigation to potentially enhance bone responses. researchgate.netnih.gov

For nanoscale calcium phosphate materials, post-synthesis processing might involve drying, sintering, or surface functionalization to prepare them for applications like drug delivery or tissue engineering. For example, sintering of low-crystalline HA with a specific Ca/P ratio can lead to the formation of beta-tricalcium phosphate (β-TCP) as the main phase with a grained morphology. frontiersin.org

The table below summarizes some research findings related to the influence of processing parameters on calcium phosphate material properties:

| Processing Parameter | Material/Technique | Observed Effect | Source |

| Post-deposition thermal annealing | Sputtered CaP coatings | Controls crystallinity; higher crystallinity increases stability. Can lead to formation of other phases. | mdpi.compreprints.org |

| PVDMS processing parameters | Ion-substituted Ca-P coatings by PVDMS | Influence surface properties, topography, surface chemistry, and crystal structure, affecting cell behavior. | nih.gov |

| Synthesis parameters (wet chemical) | Calcium phosphate nanoparticles | Influence size, morphology, and crystalline phase. | nih.govrsc.org |

| Precursor concentration, pH, aging time, heat treatment | CaP microparticles (droplet-based microfluidics) | Control crystalline phases, microstructure, and morphology. | frontiersin.org |

| Sintering temperature | Carbonated HA nanoparticles | Influences densification and grain size, affecting mechanical strength. | arxiv.org |

| Hydrolysis conditions (α-TCP) | α-TCP to HA conversion | Affects conversion rate and morphology (whiskers, platelets). | rsc.org |

The solubility of calcium phosphate phases, a key property influencing their biological performance, is primarily affected by their chemical composition, crystal properties, and the presence of substitutions within the apatite lattice. nih.gov Brushite (CaHPO₄·2H₂O) based materials are utilized for their in vivo resorbability, while sintered pure HA ceramics are generally non-resorbable. nih.gov Biphasic calcium phosphate ceramics, a mixture of HA and β-TCP, offer tunable solubility depending on the HA to β-TCP ratio. nih.gov

Crystallography and Structural Characterization of Calcium Phosphate Compounds

Principles of Calcium Phosphate (B84403) Crystal Structures

Calcium phosphate crystal structures are built upon arrangements of calcium cations and phosphate anions, forming complex three-dimensional networks. The specific arrangement dictates the material's properties, including solubility and biological interactions nist.gov.

Polymorphism and Phase Relationships in Calcium Phosphate Systems

Calcium phosphates exhibit polymorphism, the ability to exist in multiple crystalline forms with distinct structures. These different phases are stable under varying conditions of temperature, pH, and hydration nist.gov. The phase relationships between different calcium phosphate compounds are critical for understanding their formation, transformation, and stability in various environments, including biological systems and during synthesis processes. For instance, tricalcium phosphate (TCP), Ca₃(PO₄)₂, exists in different polymorphic forms, notably the low-temperature β-TCP (rhombohedral, space group R3c) and the high-temperature α-TCP (monoclinic, space group P2₁/a) acs.orgresearchgate.net. The transformation from β-TCP to α-TCP typically occurs around 1125 °C acs.org. Another important phase is hydroxyapatite (B223615) (HAp), Ca₁₀(PO₄)₆(OH)₂, which is the most stable calcium phosphate under physiological conditions and can exist in hexagonal (P6₃/m) and monoclinic (P2₁/c) forms mdpi.comfrontiersin.org. The formation of different phases can be influenced by synthesis parameters such as pH and temperature science24.commdpi.com. Studies have shown that the presence of foreign ions can also influence the crystallization and phase transformations of amorphous calcium phosphate (ACP) to TCP polymorphs acs.org.

An interactive table summarizing some key crystalline calcium phosphate phases and their crystallographic properties is presented below:

| Compound Name | Chemical Formula | Crystal System | Space Group | Ca/P Ratio | PubChem CID |

| Tricalcium Phosphate (β-TCP) | Ca₃(PO₄)₂ | Rhombohedral | R3c | 1.50 | 24456 nih.govwikipedia.org |

| Tricalcium Phosphate (α-TCP) | Ca₃(PO₄)₂ | Monoclinic | P2₁/a | 1.50 | 24456 nih.govwikipedia.org |

| Hydroxyapatite (HAp) | Ca₁₀(PO₄)₆(OH)₂ | Hexagonal | P6₃/m | 1.67 | 14297 wikipedia.org |

| Hydroxyapatite (HAp) | Ca₁₀(PO₄)₆(OH)₂ | Monoclinic | P2₁/c | 1.67 | 14297 wikipedia.org |

| Dicalcium Phosphate Dihydrate (Brushite) | CaHPO₄ · 2H₂O | Monoclinic | Ia (or Cc) | 1.00 | 10111899 wikipedia.org |

| Dicalcium Phosphate Anhydrous (Monetite) | CaHPO₄ | Triclinic | P-1 | 1.00 | 10908 ontosight.ai |

| Octacalcium Phosphate (OCP) | Ca₈H₂(PO₄)₆ · 5H₂O | Triclinic | P-1 | 1.33 | 13767-12-9 (CAS) wikipedia.org |

| Tetracalcium Phosphate (TTCP) | Ca₄(PO₄)₂O | Monoclinic | P2₁/n | 2.00 | 16218775 wikipedia.org |

Advanced Diffraction Techniques for Calcium Phosphate Structure Elucidation

Diffraction techniques are indispensable tools for characterizing the crystal structure, phase composition, and crystallinity of calcium phosphates.

Powder X-ray Diffraction (PXRD) for Phase Identification and Quantitative Analysis

Powder X-ray Diffraction (PXRD) is a widely used technique for identifying the crystalline phases present in calcium phosphate samples and determining their relative amounts science24.comcambridge.orgscielo.sa.cr. By comparing the experimental diffraction pattern to databases of known crystalline structures, the different calcium phosphate phases in a mixture can be identified cambridge.orgscielo.sa.cr. The positions and intensities of the diffraction peaks are characteristic of specific crystal structures cambridge.org.

Quantitative phase analysis using PXRD, often employing methods like Rietveld refinement, allows for the determination of the weight percentages of each crystalline phase in a multi-phase calcium phosphate sample nih.govcambridge.orgscielo.sa.cr. This is particularly valuable for characterizing synthetic calcium phosphate materials, which are often mixtures of different phases cambridge.orgscielo.sa.cr. Rietveld refinement involves fitting a calculated diffraction pattern based on structural models to the experimentally observed pattern, providing information on lattice parameters, crystallite size, and even detecting the presence of amorphous phases nih.govresearchgate.net. Studies have demonstrated the effectiveness of Rietveld refinement for the quantitative analysis of calcium phosphate mixtures like hydroxyapatite and β-tricalcium phosphate nih.govcambridge.org.

Neutron and Synchrotron X-ray Diffraction for Fine Structural Details

Neutron diffraction and synchrotron X-ray diffraction are advanced techniques that provide highly detailed information about the crystal structure of calcium phosphates, complementing conventional PXRD.

Neutron diffraction is particularly useful for locating light atoms like hydrogen, which are often difficult to precisely locate using X-ray diffraction due to their low scattering power for X-rays rsc.org. Studies using neutron diffraction have helped to determine the positions of hydrogen atoms in hydrated calcium phosphates like brushite (CaHPO₄ · 2H₂O) rsc.org. Neutron diffraction has also been used to study the structure of calcium metaphosphate glass, providing insights into the coordination environment of calcium and the phosphate network kent.ac.ukresearchgate.net.

Synchrotron X-ray diffraction utilizes high-intensity, highly collimated X-ray beams, enabling studies on small sample volumes, materials with low crystallinity, or investigations under non-ambient conditions such as high pressure ustb.edu.cnnih.gov. Synchrotron XRD has been employed to study the structural changes in amorphous calcium phosphate and hydroxyapatite under ultra-high hydrostatic pressure ustb.edu.cn. It is also valuable for investigating the penetration depth of calcium phosphate phases formed during conservation treatments of stone materials nih.govrsc.org. The high resolution offered by synchrotron sources allows for the detection of minor phases and subtle structural variations that might be missed with laboratory-based PXRD rsc.org.

Spectroscopic Characterization of Calcium Phosphate

Vibrational spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy, provide complementary information to diffraction methods regarding the molecular structure and bonding within calcium phosphate compounds researchgate.netpocketdentistry.com. These techniques probe the vibrational modes of the phosphate, hydroxide (B78521), and water groups, offering insights into their local environment and interactions pocketdentistry.com.

FTIR spectroscopy is sensitive to changes in dipole moment during vibration and is useful for identifying the presence of specific functional groups like phosphate (PO₄³⁻), hydrogen phosphate (HPO₄²⁻), and hydroxide (OH⁻) pocketdentistry.comnih.gov. The characteristic absorption bands in the infrared spectrum can be used to distinguish between different calcium phosphate phases and to assess the degree of carbonation or hydration pocketdentistry.comnih.gov.

Raman spectroscopy, which measures inelastic scattering of light due to molecular vibrations, provides information about the molecular structure and bonding, particularly symmetric stretching modes pocketdentistry.com. Raman spectroscopy is often used in conjunction with FTIR to obtain a more complete picture of the vibrational properties of calcium phosphates researchgate.netpocketdentistry.com. Studies have utilized the intensity ratios of specific Raman and IR bands as markers related to the molar ratio of different phosphate species nih.gov. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed information about the local atomic environment of phosphorus and calcium in calcium phosphates, further aiding in structural characterization mdpi.com.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Chemical Bonding and Phase Analysis

FTIR and Raman spectroscopy are vibrational spectroscopy techniques that provide valuable insights into the molecular structure, chemical bonding, and phase composition of calcium phosphate materials taylorfrancis.com. These methods measure the vibrational modes of chemical bonds, offering information about the functional groups present and their local environment nih.gov.

FTIR spectroscopy is sensitive to asymmetric vibrations, while Raman spectroscopy detects symmetric vibrations. By analyzing the characteristic absorption or scattering peaks in the spectra, researchers can identify different calcium phosphate phases, such as hydroxyapatite (HA), tricalcium phosphate (TCP), dicalcium phosphate (DCP), and amorphous calcium phosphate (ACP) nih.gov, researchgate.net. For instance, the phosphate (PO₄³⁻) group exhibits characteristic vibration domains in both IR and Raman spectroscopy: ν₁ (around 950 cm⁻¹), ν₂ (400–470 cm⁻¹), ν₃ (1000–1150 cm⁻¹), and ν₄ (500–620 cm⁻¹) acs.org. The presence and position of bands corresponding to these vibrations, as well as those from other groups like hydroxyl (OH⁻) and carbonate (CO₃²⁻), help in phase identification and in understanding the chemical bonding within the crystal lattice researchgate.net.

These techniques are also used to monitor phase transformations, assess the crystallinity of the material, and analyze the chemical composition of associated organic matrices in composite materials nih.gov, researchgate.net. The coupling of optical microscopes with FTIR and Raman spectrometers allows for spatially resolved analysis with resolutions typically between 0.1 and 20 µm nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local atomic environments within calcium phosphate structures at an atomic level lancs.ac.uk. It is particularly well-suited for studying both synthetic and biological calcium phosphate minerals lancs.ac.uk.

NMR spectroscopy can provide information about the different atomic sites and their relative spatial proximities researchgate.net. The main nuclei present in calcium phosphates that can be studied by NMR include calcium (⁴³Ca), phosphorus (³¹P), oxygen (¹⁷O), and hydrogen (¹H) lancs.ac.uk. Among these, ³¹P and ¹H are particularly useful due to their natural abundance and favorable NMR properties researchgate.net, lancs.ac.uk.

³¹P MAS-NMR spectra, for example, can reveal the presence of different phosphorus sites within the structure, providing insights into the local phosphate environments researchgate.net, researchgate.net. Studies on dicalcium phosphate anhydrous (monetite, CaHPO₄) using ³¹P MAS-NMR have identified distinct phosphorus sites with specific chemical shifts researchgate.net. High-resolution NMR experiments, especially at high magnetic fields, can help resolve the signals from crystallographically distinct atomic sites, even in complex biological samples like bone lancs.ac.uk, kent.ac.uk. While ⁴³Ca and ¹⁷O are quadrupolar nuclei with lower natural abundance, high-field magnets and enrichment techniques are enabling their use for detailed characterization of calcium phosphate structures lancs.ac.uk. Real-time NMR can also be used to monitor the initial stages of calcium phosphate formation and the interaction of phosphate ions with calcium ions acs.org.

Microscopic and Spectroscopic Imaging of Calcium Phosphate Morphology and Composition

Microscopic and spectroscopic imaging techniques are essential for visualizing the morphology, size, and spatial distribution of different phases and elements within calcium phosphate materials.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and microstructure of calcium phosphate materials, providing high-resolution images of particle shape, size, and aggregation nih.gov, researchgate.net, wikipedia.org. SEM images can reveal details such as the presence of needle-like crystals or aggregated particles, which are indicative of different calcium phosphate phases and synthesis conditions researchgate.net, cas.cz.

Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED)

Transmission Electron Microscopy (TEM) provides even higher resolution images compared to SEM, allowing for the visualization of the internal structure, crystallite size, and morphology of calcium phosphate nanoparticles nih.gov, researchgate.net, mdpi.com, researchgate.net. TEM can reveal the presence of amorphous phases, crystalline domains, and the arrangement of nanocrystals researchgate.net, nih.gov.

Selected Area Electron Diffraction (SAED), performed in conjunction with TEM, is a powerful tool for analyzing the crystallographic structure of calcium phosphate materials nih.gov, researchgate.net, mdpi.com, researchgate.net. By obtaining diffraction patterns from specific areas of the sample, SAED can identify the crystalline phases present, determine their orientation, and assess the degree of crystallinity researchgate.net, mdpi.com, nih.gov. For instance, SAED patterns can distinguish between amorphous calcium phosphate (showing broad, diffuse rings) and crystalline phases like hydroxyapatite (showing sharp rings or spots) nih.gov. TEM and SAED analyses are often used together to correlate the morphology of calcium phosphate particles with their underlying crystal structure researchgate.net, nih.gov.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

Ionic Substitutions within Calcium Phosphate Crystal Lattices

Ionic substitutions within the crystal lattices of calcium phosphate compounds are common and can significantly influence their structural, chemical, and biological properties nih.gov, intjmorphol.com, capes.gov.br. Biological apatite, the mineral phase of bone and teeth, is not stoichiometric hydroxyapatite but contains various ionic substitutions nih.gov.

Substitutions can occur at calcium, phosphate, or hydroxyl sites within the crystal structure nih.gov. Common substituting ions include carbonate (CO₃²⁻), hydrogen phosphate (HPO₄²⁻), silicate (B1173343) (SiO₄⁴⁻), magnesium (Mg²⁺), potassium (K⁺), sodium (Na⁺), zinc (Zn²⁺), manganese (Mn²⁺), fluoride (B91410) (F⁻), and chloride (Cl⁻) nih.gov.

The extent and type of ionic substitution can affect the crystal size, crystallinity, lattice parameters, solubility, and biological activity of calcium phosphates intjmorphol.com, researchgate.net. For instance, the substitution of Ca²⁺ by Sr²⁺ or Mg²⁺ ions in hydroxyapatite and octacalcium phosphate has been investigated, showing effects on crystallinity and crystal growth intjmorphol.com, researchgate.net. Mg²⁺ substitution can lead to a decrease in lattice constants due to its smaller ionic radius compared to Ca²⁺ researchgate.net. Carbonate substitution is particularly prevalent in biological apatites and can occur at either phosphate (A-site) or hydroxyl (B-site) positions, leading to changes in the crystal structure and properties intjmorphol.com.

Ionic substitutions are also explored in non-apatitic calcium phosphates like tricalcium phosphate (TCP) and dicalcium phosphate dihydrate (DCPD) nih.gov. For example, magnesium, silicon, strontium, copper, zinc, and iron ions have been introduced into the DCPD structure, potentially enhancing its bioactivity nih.gov. The incorporation of specific ions like Mg²⁺, Sn²⁺, Al³⁺, P₂O₇⁴⁻, and CO₃²⁻ can stabilize amorphous calcium phosphate and inhibit its transformation into hydroxyapatite nih.gov.

Divalent Cationic Substitutions (e.g., Sr²⁺, Mg²⁺, Zn²⁺) in Calcium Phosphate Structures

Divalent cations such as strontium (Sr²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺) can substitute for calcium ions within the calcium phosphate lattice. mdpi.commdpi.comresearchgate.net The preference for substitution site can depend on the ionic radius of the substituting ion relative to Ca²⁺ (1.00 Å). mdpi.comnajah.edu

Strontium (Sr²⁺): Sr²⁺ (ionic radius ~1.18 Å) is slightly larger than Ca²⁺. Sr²⁺ ions can substitute into both Ca sites in HAp, but preferentially occupy the Ca(2) site in HAp and the Ca(4) site in β-tricalcium phosphate (β-TCP). sci-hub.seresearchgate.net

Magnesium (Mg²⁺): Mg²⁺ (ionic radius ~0.720 Å) is smaller than Ca²⁺. mdpi.comnajah.edu Its incorporation into calcium phosphate structures, such as β-TCP and HAp, typically leads to a decrease in lattice parameters. mdpi.comnajah.eduresearchgate.net Mg²⁺ can occupy six-fold coordinated Ca(5) sites and, at higher concentrations, nine-fold coordinated Ca(4) sites in β-TCP. tandfonline.com In HAp, smaller cations like Mg²⁺ can preferably substitute in Ca (site 1). worldscientific.com

Zinc (Zn²⁺): Zn²⁺ (ionic radius ~0.74 Å) is also smaller than Ca²⁺. americanelements.comatamankimya.comepa.gov Zn²⁺ can substitute for Ca²⁺ in calcium phosphate structures. mdpi.commdpi.comresearchgate.net

Anionic Substitutions (e.g., Carbonate, Fluoride, Silicate) in Calcium Phosphate Structures

Anionic substitutions in calcium phosphates primarily involve the replacement of phosphate (PO₄³⁻) or hydroxyl (OH⁻) groups. worldscientific.comtandfonline.com Carbonate, fluoride, and silicate are among the most studied anionic substitutes. tandfonline.com

Carbonate (CO₃²⁻): Carbonate is the most abundant anionic substitute in biological apatite. tandfonline.com Carbonate ions can replace either the hydroxyl groups (A-type substitution) or the phosphate groups (B-type substitution) in the apatite crystal lattice. mdpi.comtandfonline.com B-type substitution is common in biological apatites. mdpi.com

Fluoride (F⁻): Fluoride ions (ionic radius ~1.33 Å) can substitute for hydroxyl ions in the apatite structure. mdpi.comworldscientific.comnih.gov This substitution is well-documented and results in fluorapatite (B74983) (FAp). nih.govresearchgate.netecmjournal.org

Silicate (SiO₄⁴⁻): Silicate ions can replace phosphate groups in the apatite structure. worldscientific.comtandfonline.com Silicon incorporation into the HAp structure has been reported, typically substituting for phosphate ions. tandfonline.comelsevier.esresearchgate.net

Impact of Substitutions on Calcium Phosphate Lattice Parameters and Stability

Ionic substitutions significantly impact the crystal lattice parameters and stability of calcium phosphate compounds. mdpi.comnih.gov The effect depends on the type, concentration, and location of the substituting ion within the lattice.

Cationic Substitutions:

Strontium: Incorporation of Sr²⁺ into HAp and β-TCP generally causes an increase in the lattice parameters of both phases, consistent with the larger ionic radius of Sr²⁺ compared to Ca²⁺. sci-hub.seresearchgate.net Sr²⁺ substitution can also influence the phase transformation from HAp to β-TCP. researchgate.net

Magnesium: Mg²⁺ substitution, due to its smaller ionic radius, typically leads to a decrease in the lattice parameters (a and c) of β-TCP and HAp. mdpi.comnajah.eduresearchgate.net Mg-doping can also increase the thermal stability of β-TCP, raising the conversion temperature to α-TCP. mdpi.comnajah.edutandfonline.com

Zinc: Similar to Mg²⁺, Zn²⁺ substitution can cause a contraction of the lattice parameters due to its smaller ionic radius compared to Ca²⁺.

Anionic Substitutions:

Carbonate: Carbonate substitution, particularly B-type, can lead to a decrease in crystal size and an increase in surface area compared to stoichiometric HAp. nih.gov It can also increase the solubility and chemical reactivity of HAp. mdpi.commdpi.com

Fluoride: Substitution of F⁻ for OH⁻ in HAp results in a reduction of crystal volume and an increase in structural stability and acid resistance. nih.govresearchgate.netecmjournal.org This is attributed to the smaller ionic radius of F⁻ and the formation of hydrogen bonds. nih.govresearchgate.net

Silicate: Silicate substitution for phosphate can have varying effects on lattice parameters depending on the concentration. Some studies indicate a slight decrease in lattice parameters at lower concentrations, while higher concentrations might lead to an increase. tandfonline.comelsevier.es Silicate substitution can also affect the thermal stability of calcium phosphate phases, such as stabilizing the α-TCP polymorph to lower temperatures. researchgate.netmdpi.com The incorporation of silicate can also lead to a decrease in the number of hydroxyl groups for charge balance. elsevier.es

The presence of substituting ions can also affect the crystallinity and solubility of calcium phosphates. nih.govmdpi.comresearchgate.net For example, B-type carbonate substitution can decrease crystallinity, increasing solubility. mdpi.com Mg²⁺ substitution can reduce the degree of crystallinity. researchgate.net Fluoride substitution, on the other hand, increases stability and reduces solubility. nih.govresearchgate.netecmjournal.org

Here is a summary of the impact of some substitutions on lattice parameters:

| Substituting Ion | Location in HAp/β-TCP | Impact on Lattice Parameters (generally) | Notes |

| Sr²⁺ | Ca sites (preferentially Ca(2) in HAp, Ca(4) in β-TCP) sci-hub.seresearchgate.net | Increase sci-hub.seresearchgate.net | |

| Mg²⁺ | Ca sites (Ca(5), Ca(4) in β-TCP; Ca(1) in HAp) worldscientific.comtandfonline.com | Decrease mdpi.comnajah.eduresearchgate.net | Can increase thermal stability of β-TCP. mdpi.comnajah.edutandfonline.com |

| Zn²⁺ | Ca sites | Decrease | |

| Carbonate (B-type) | Phosphate sites mdpi.comtandfonline.com | Decrease in crystal size nih.gov | Increases solubility and reactivity. mdpi.commdpi.com |

| Fluoride (F⁻) | Hydroxyl sites mdpi.comworldscientific.comnih.gov | Decrease in crystal volume nih.gov | Increases structural stability and acid resistance. nih.govresearchgate.netecmjournal.org |

| Silicate | Phosphate sites worldscientific.comtandfonline.com | Varied (slight decrease or increase) elsevier.es | Can affect thermal stability and OH⁻ content. elsevier.esresearchgate.netmdpi.com |

Note: The specific impact on lattice parameters can be complex and depend on the concentration of the substituent and the specific calcium phosphate phase.

Dissolution Kinetics and Interfacial Chemistry of Calcium Phosphate

Fundamental Principles of Calcium Phosphate (B84403) Dissolution in Aqueous Media

The dissolution process is fundamentally governed by the principles of thermodynamics and kinetics, which describe the driving force and the rate of the reaction, respectively.

The thermodynamic driving force for the dissolution of a calcium phosphate solid is determined by the difference between the standard chemical potential of the solid and the sum of the chemical potentials of its components in the aqueous solution. umass.edukarger.com This relationship is quantified by the solubility product constant (Ksp), which represents the ion activity product for a specific calcium phosphate phase in a saturated solution. umass.edukarger.com A smaller Ksp value indicates lower solubility and greater stability of the solid phase. karger.comnih.gov

The solubility of various calcium phosphate phases is highly dependent on pH. umass.edukarger.comnih.gov In general, all calcium phosphate compounds become more soluble as the pH decreases. umass.edustackexchange.com This is because the phosphate ions (PO₄³⁻) in solution act as a weak base and react with protons (H⁺), shifting the dissolution equilibrium to favor the dissolution of the solid. stackexchange.com At a pH above approximately 4.2, hydroxyapatite (B223615) (HAp) is the most stable and least soluble calcium phosphate phase. karger.com

Table 1: Solubility Products (Ksp) of Common Calcium Phosphate Phases at 25 °C

| Compound Name | Formula | Ca/P Ratio | pKsp (-log Ksp) |

| Hydroxyapatite (HAp) | Ca₁₀(PO₄)₆(OH)₂ | 1.67 | 117.2 |

| β-Tricalcium Phosphate (β-TCP) | Ca₃(PO₄)₂ | 1.50 | 28.9 nih.gov |

| Octacalcium Phosphate (OCP) | Ca₈H₂(PO₄)₆·5H₂O | 1.33 | 96.6 |

| Dicalcium Phosphate Anhydrous (DCPA) | CaHPO₄ | 1.00 | 6.90 |

| Dicalcium Phosphate Dihydrate (DCPD) | CaHPO₄·2H₂O | 1.00 | 6.59 |

| Monocalcium Phosphate Monohydrate (MCPM) | Ca(H₂PO₄)₂·H₂O | 0.50 | 1.14 |

Note: pKsp values can vary between sources due to different experimental conditions and calculation methods. osti.gov

The standard Gibbs free energy of dissolution (ΔG°) is directly related to the Ksp and provides a measure of the spontaneity of the dissolution process under standard conditions. umass.edukarger.com

Diffusion-Controlled Dissolution: This model applies when the transport of dissolved ions away from the crystal surface into the bulk solution is the rate-limiting step. nih.govscielo.br A saturated boundary layer forms at the solid-liquid interface, and the rate of dissolution is governed by the concentration gradient across this layer. nih.gov The rate can be described by the Noyes-Whitney equation, which relates the dissolution rate to the diffusion coefficient of the solute, the thickness of the boundary layer, and the concentration difference between the saturated layer and the bulk solution. ajpojournals.org This mechanism is often dependent on the hydrodynamics (e.g., stirring rate) of the system. scispace.comnih.gov

Kinetic Studies of Calcium Phosphate Dissolution

Kinetic studies aim to quantify the rate of dissolution and understand how it is influenced by various factors.

The rate of calcium phosphate dissolution can be measured experimentally using several techniques. One common method is the pH-stat technique, where the rate of proton consumption required to maintain a constant pH during dissolution in an acidic medium is measured. scispace.comnih.govabstractarchives.com Another approach involves periodically sampling the solution and analyzing the concentrations of dissolved calcium and phosphate ions over time using methods like atomic absorption spectroscopy or colorimetry. scispace.comresearchgate.net

These studies provide quantitative data on dissolution rates, often expressed in units of mass or moles per unit surface area per unit time (e.g., g·cm⁻²·s⁻¹ or mol·m⁻²·s⁻¹). abstractarchives.comresearchgate.net The rates are highly dependent on the specific experimental conditions.

Table 2: Example Dissolution Rates of Hydroxyapatite (HAp) in Acetic Acid at Different Timescales

| pH | Long-Period Dissolution Rate (g·cm⁻²·s⁻¹) | Short-Period Dissolution Rate (g·cm⁻²·s⁻¹) |

| 4.0 | 2.85E-5 | 1.83E-3 |

| 3.6 | 4.42E-5 | 2.55E-3 |

| 3.2 | 6.51E-5 | 5.86E-3 |

| 2.8 | 1.06E-4 | 7.57E-3 |

Source: Data adapted from studies comparing long-term scanning microradiography with short-term pH-stat methods. abstractarchives.com The significant difference in rates suggests that different physicochemical processes may dominate at different timescales. abstractarchives.com

Several solution parameters have a profound impact on the kinetics of calcium phosphate dissolution:

pH: As a primary driver of solubility, pH is one of the most significant factors affecting the dissolution rate. The dissolution rate of hydroxyapatite increases markedly with decreasing pH, especially below pH 4, where the process can become very rapid. researchgate.netresearchgate.net This is due to the increased concentration of H⁺ ions which react with surface phosphate and hydroxide (B78521) groups, promoting the detachment of lattice ions. stackexchange.comosti.gov

Ionic Strength: The ionic strength of the solution influences the activity coefficients of the dissolved ions. While not as dominant as pH, changes in ionic strength can alter the ion activity product and thus affect the thermodynamic driving force for dissolution. The formation of ion pairs, such as [CaH₂PO₄]⁺, can also be influenced by the ionic composition of the solution, which in turn affects solubility calculations. nih.gov

Solution Saturation: The degree of saturation (or undersaturation) of the bulk solution with respect to the dissolving calcium phosphate phase is a key kinetic factor. Dissolution can only occur in an undersaturated solution. The rate of dissolution is generally proportional to the degree of undersaturation, meaning the further the solution is from equilibrium, the faster the dissolution will proceed. As the solution approaches saturation, the dissolution rate slows down and eventually ceases when equilibrium is reached. researchgate.net

The physical and chemical properties of the solid calcium phosphate material itself are crucial in determining its dissolution kinetics:

Crystallinity: The degree of crystallinity has a major effect on solubility and dissolution rate. Amorphous calcium phosphate (ACP), which lacks long-range atomic order, is significantly more soluble and dissolves more rapidly than its crystalline counterparts like hydroxyapatite. nih.govresearchgate.net Poorly crystallized HAp also tends to dissolve faster than well-crystallized, stoichiometric HAp. rsc.org The transformation of metastable amorphous phases to more stable crystalline forms often occurs via a solution-mediated dissolution-reprecipitation process. nih.govacs.org

Morphology: The morphology of calcium phosphate crystals, including their shape and the specific crystal faces exposed to the solution, can influence dissolution rates. Different crystallographic planes can have different surface energies and atomic arrangements, leading to anisotropic dissolution where certain faces dissolve more rapidly than others. scientific.net For instance, studies have shown that the (211) and (112) planes of hydroxyapatite are more susceptible to dissolution than the (300) plane. scientific.net

Surface Chemistry and Adsorption Phenomena on Calcium Phosphate

The interfacial properties of calcium phosphate are critical in understanding its behavior in biological and engineered systems. The surface chemistry dictates interactions with ions, organic molecules, and surrounding substrates, influencing processes from biomineralization to the performance of biomaterials.

Surface Speciation and Charge Development on Calcium Phosphate Surfaces

The surface of calcium phosphate materials, particularly hydroxyapatite (HA), in an aqueous environment is characterized by the presence of a hydrated layer containing ions such as Ca²⁺, HPO₄²⁻, and CO₃²⁻. The charge on the surface is pH-dependent and develops through the protonation and deprotonation of surface phosphate and hydroxyl groups.

Surface titration experiments have been employed to directly probe the surface chemistry of hydroxyapatite. These studies have determined the point of zero charge (PZC), which for HA is at a pH of approximately 7.3 ± 0.1. researchgate.net Below this pH, the surface accumulates a net positive charge, and above it, a net negative charge. researchgate.net It has been observed that hydroxyapatite accumulates positive charge more readily below the PZC than it does negative charge above it. researchgate.net

The presence of excess calcium ions (Ca²⁺) in the surrounding solution significantly influences the surface charge. Adsorption of Ca²⁺ can lead to a near-neutral surface at a pH above 7. researchgate.net The mechanism for this involves the deprotonation of adjacent surface HPO₄²⁻ sites, followed by the adsorption of a calcium ion to the lattice surface. researchgate.net Modeling of these adsorption and desorption processes indicates that phosphate groups are the predominant species at the hydroxyapatite surface under both pure water and physiological conditions. researchgate.net

The surface charge of calcium phosphate nanoparticles can be manipulated for various applications. For instance, nanoparticles can be stabilized with polycationic electrolytes like polyethyleneimine (PEI) or polyanionic electrolytes like carboxymethylcellulose (CMC) to impart a positive or negative surface charge, respectively. mdpi.comsemanticscholar.org This surface modification is crucial for controlling colloidal stability and subsequent functionalization. mdpi.comsemanticscholar.org

Table 1: Surface Charge Characteristics of Hydroxyapatite

| Parameter | Value/Observation | Reference |

|---|---|---|

| Point of Zero Charge (PZC) | pH 7.3 ± 0.1 | researchgate.net |

| Charge below PZC | Positive | researchgate.net |

| Charge above PZC | Negative | researchgate.net |

| Effect of excess Ca²⁺ (at pH > 7) | Adsorption leads to a near-neutral surface | researchgate.net |

| Predominant surface groups | Phosphate groups | researchgate.net |

Adsorption/Desorption Isotherms and Kinetics of Ions and Organic Molecules on Calcium Phosphate

The surface of calcium phosphate exhibits a strong affinity for a variety of ions and organic molecules, a property fundamental to its role in biological systems and its use in chromatography and drug delivery.

The adsorption of amino acids onto apatitic calcium phosphates is often driven by electrostatic interactions. researchgate.net Studies on the adsorption of L-lysine onto poorly crystalline carbonated apatite (CDA) show that the process is rapid initially, reaching equilibrium in approximately five hours. researchgate.net The amount of L-lysine adsorbed is influenced by the chemical composition of the apatite, with higher adsorption observed on compounds with more HPO₄²⁻ ions (lower Ca/P ratio). researchgate.net The release of L-lysine is relatively slow and is affected by the presence of other ions; calcium ions tend to inhibit release. researchgate.net

Similarly, the adsorption of phosphoserine on calcium phosphate is very fast, with a release kinetics that is comparatively slow. researchgate.net The adsorption rate can reach about 70%, while the release rate may not exceed 12%. researchgate.net The presence of phosphate ions in the solution can promote the release of the adsorbed amino acid, suggesting a competitive adsorption mechanism. researchgate.net The adsorption of serine, in contrast, is weaker and can be described by a Freundlich-type isotherm, which is typical for molecules that interact weakly with the apatite surface. researchgate.net

The adsorption of larger molecules, such as proteins and polymers, is also a key area of research. Anionic macromolecules, like carboxymethylcellulose, have been shown to displace phosphate ions from the hydroxyapatite surface upon adsorption. nih.gov This suggests an ion-exchange mechanism where negatively charged groups on the polymer interact with calcium ions on the crystal surface. nih.gov However, a direct stoichiometric relationship between the number of carboxyl groups adsorbed and phosphate ions displaced is not always observed, indicating that other interaction mechanisms may also be involved. nih.gov The adsorption of certain polyacrylamides can also lead to the displacement of calcium ions. nih.gov

Table 2: Adsorption and Desorption Characteristics of Molecules on Calcium Phosphate

| Molecule | Adsorption Kinetics | Desorption Kinetics | Influencing Factors | Reference |

|---|---|---|---|---|

| L-lysine | Equilibrium reached in ~5 hours | Slow | Ca/P ratio of apatite, presence of Ca²⁺ ions | researchgate.net |

| Phosphoserine | Very fast | Slow (~12% release) | Presence of phosphate and calcium ions | researchgate.net |

| Carboxymethylcellulose | - | - | Displaces phosphate ions upon adsorption | nih.gov |

Heterogeneous Nucleation and Epitaxial Growth of Calcium Phosphate on Foreign Substrates

Heterogeneous nucleation is the formation of a new phase on a foreign surface, which acts to lower the activation energy barrier for nucleation compared to homogeneous nucleation (formation in the bulk fluid). youtube.com This process is fundamental to biomineralization, where proteins in the extracellular matrix often direct the formation of minerals like calcium phosphate. nih.gov

Epitaxial growth is a specific type of heterogeneous nucleation where a crystalline layer grows on a crystalline substrate with a well-defined orientation relative to the substrate. youtube.com For epitaxial growth to occur, there needs to be a good crystallographic match between the substrate and the growing crystal.

In the context of calcium phosphate, proteins can act as templates to promote heterogeneous nucleation. For example, the enamel protein amelogenin has been shown to promote the heterogeneous nucleation of calcium phosphate from metastable supersaturated solutions. nih.gov The presence of amelogenin lowers the interfacial energy for nucleation, thereby reducing the induction time and increasing the nucleation density. nih.gov The amount of calcium phosphate formed increases with the supersaturation of the solution and with the concentration of the protein up to a certain point. nih.gov

The formation of biomimetic calcium phosphate on foreign substrates like silica nanoparticles is influenced by the surface charge of the substrate and the presence of intermediary protein layers. rsc.org Proteins such as collagen and phosvitin can be adsorbed onto surfaces to mediate the precipitation of calcium phosphate. rsc.org The deposition of calcium phosphate in these systems often occurs in a heterogeneous manner, with distinct regions of the mineral phase forming on the protein-coated surface. rsc.org

Advanced Experimental Techniques for Interfacial Analysis of Calcium Phosphate

To probe the complex processes occurring at the calcium phosphate interface in real-time and with high resolution, a suite of advanced experimental techniques is employed.

In-situ Atomic Force Microscopy (AFM) for Real-time Observation of Surface Processes

In-situ Atomic Force Microscopy (AFM) is a powerful technique that allows for the real-time visualization of surface topography and processes at the nanoscale in a liquid environment. mdpi.com This makes it an ideal tool for studying the dynamic processes of crystal growth and dissolution of calcium phosphate. researchgate.net

AFM has been used to observe the effects of various additives on the dissolution of calcium phosphate crystals, revealing how these molecules can alter the morphology of etch pits through site-selective interactions. mdpi.comresearchgate.net It has also been instrumental in studying the early stages of dental enamel erosion and remineralization. nih.govnih.gov By imaging the surface of enamel before and after exposure to acidic solutions and remineralizing agents, AFM can provide quantitative data on changes in surface roughness, offering insights into the effectiveness of different treatments. nih.gov

The high resolution of AFM allows for the characterization of topographical changes at the nanostructure level, providing detailed information on the mechanisms of mineral formation and degradation. nih.gov

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Adsorption Dynamics

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a highly sensitive, real-time analytical technique used to study interactions at surfaces. nanoscience.com It operates by applying an alternating voltage to a piezoelectric quartz crystal, causing it to oscillate at a specific resonance frequency. nanoscience.comsusos.com When molecules adsorb to the sensor surface, the resonance frequency decreases, and this change is proportional to the added mass (including hydrodynamically coupled water). elsevierpure.comresearchgate.net

Simultaneously, QCM-D measures the energy dissipation (ΔD) of the oscillating crystal. nanoscience.com The dissipation provides information about the viscoelastic properties of the adsorbed layer. A rigid, compact layer will have low dissipation, whereas a soft, diffuse, or hydrated layer will cause a larger dissipation of energy. nanoscience.comresearchgate.net

This dual-parameter measurement makes QCM-D particularly powerful for studying the adsorption of proteins and other biomolecules onto calcium phosphate surfaces. It can distinguish between different conformational states of adsorbed molecules and monitor processes like swelling or cross-linking within the adsorbed layer. susos.com For instance, QCM-D has been used to study the nucleation of calcium phosphate in the presence of proteins like amelogenin, showing that the protein reduces the induction time for nucleation. nih.gov The technique provides real-time kinetic data on both the mass uptake and the structural properties of the forming layer. nih.gov

Table 3: Principles of QCM-D Measurement

| Parameter | Principle | Information Gained |

|---|---|---|

| Frequency (Δf) | Change in resonance frequency of the quartz crystal upon mass change. | Adsorbed mass (including coupled solvent). A decrease in frequency corresponds to an increase in mass. elsevierpure.comresearchgate.net |

| Dissipation (ΔD) | Damping of the crystal's oscillation. | Viscoelastic properties (e.g., softness, rigidity) of the adsorbed layer. An increase in dissipation indicates a softer, more hydrated, or less rigid layer. elsevierpure.comresearchgate.net |

Computational and Theoretical Modeling of Calcium Phosphate Systems

Quantum Mechanical Approaches to Calcium Phosphate (B84403) (DFT, Ab Initio)

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for studying the electronic structure, bonding, and energetics of calcium phosphate phases. These methods can provide insights into the fundamental interactions between atoms and the stability of different calcium phosphate structures.

Molecular Dynamics Simulations of Calcium Phosphate Interactions

Molecular dynamics (MD) simulations are widely used to investigate the dynamic behavior of calcium phosphate systems, including the formation and evolution of clusters in solution, ion interactions, and interfacial phenomena. These simulations provide time-dependent information on the motion and interaction of atoms and molecules.

Simulations of Calcium Phosphate Pre-nucleation Clusters and Aggregation in Solution

MD simulations are instrumental in studying the early stages of calcium phosphate formation, particularly the behavior of pre-nucleation clusters and their aggregation in solution. researchgate.netwhiterose.ac.uk These simulations can shed light on the structure and stability of transient species that form before the precipitation of solid calcium phosphate phases. ucl.ac.uk Studies using ab initio molecular dynamics (AIMD) and classical MD have investigated the aggregation processes of calcium phosphate clusters in aqueous solutions and simulated body fluid. scispace.com Free energy profiles obtained from simulations can indicate the relative stability of different pre-nucleation complexes, such as a complex with a Ca-to-P ratio of 1:3 being energetically favored and thermodynamically more stable than free ions. ucl.ac.ukucl.ac.uk MD simulations have also provided insights into the formation and structure of Posner's clusters (Ca₉(PO₄)₆), which are considered potential building blocks for amorphous calcium phosphate (ACP). ucl.ac.ukrsc.org The stoichiometry and composition of these aggregates can depend on the ionic composition of the solution. ucl.ac.uk

Ion Pairing and Hydration Shell Dynamics in Calcium Phosphate Aqueous Solutions

MD simulations are used to investigate ion pairing and the dynamics of hydration shells around calcium and phosphate ions in aqueous solutions. Understanding these interactions is crucial for describing the behavior of ions in solution and their role in nucleation and growth processes. Simulations can determine the association constants for the formation of different calcium phosphate complexes in solution. acs.orgnih.gov Studies have explored the thermodynamics of ion pairing for calcium phosphate species in water, with results showing agreement with experimental data. whiterose.ac.ukresearchgate.net The structure and dynamics of the solvation shells around phosphate ions in water have also been investigated using AIMD simulations, revealing details about hydrogen bonding and water dynamics in the vicinity of the ion. acs.org Simulations can also assess the performance of different force fields in accurately describing the interactions of hydrated calcium ions with biological anions like phosphate in aqueous environments. nih.gov

Interfacial Interactions between Calcium Phosphate and Biomacromolecules

Computational modeling, particularly MD and metadynamics simulations, is vital for understanding the interactions between calcium phosphate surfaces and biomacromolecules such as proteins. nih.govacs.org These interactions play a significant role in biological processes like bone formation and the performance of calcium phosphate-based biomaterials. Simulations can reveal the precise binding sites of biomolecules on calcium phosphate surfaces and their preferred conformations. nih.govacs.org Studies have investigated the adsorption of amino acids and proteins like osteocalcin (B1147995) and bone sialoprotein on calcium phosphate surfaces, demonstrating that electrostatic interactions between charged groups are often dominant. nih.govacs.orgrsc.org The simulations can show how the presence of biomolecules can influence the aggregation of calcium phosphate ions and potentially promote nucleation. rsc.org The interaction between calcium and phosphate ions and proteins like collagen has also been studied using MD simulations. acs.orgwhiterose.ac.uk

Multiscale Modeling and Simulation Frameworks for Calcium Phosphate Materials

Multiscale modeling frameworks are essential for capturing the complex behavior of calcium phosphate materials, which involves processes occurring at vastly different length and time scales. These frameworks aim to link simulations performed at the atomistic level to those at the mesoscale and continuum levels.

Connecting Atomistic Models to Mesoscale and Continuum Simulations

Connecting atomistic models to mesoscale and continuum simulations is a key challenge in the multiscale modeling of calcium phosphate materials. Atomistic simulations, such as Molecular Dynamics (MD) and ab initio methods, provide detailed information about atomic interactions, reaction rates, and the mechanisms of bond dissociation and formation of transition state and adsorption complexes ajsonline.org. This information is crucial for understanding the fundamental processes occurring at the smallest scales.

Mesoscale models, often utilizing techniques like Kinetic Monte Carlo (KMC), incorporate ensembles of elementary reactions and can provide insights into reaction sequences and the evolution of surface topography and reactive features ajsonline.org. KMC models require input parameters, such as reaction rates, which can be obtained from atomistic simulations ajsonline.org.

Continuum models, typically based on finite element methods (FEM), are used to simulate the macroscopic behavior of materials, such as mechanical properties and diffusion processes d-nb.infomdpi.com. Multiscale FEM, for instance, can capture the influence of a two-phasic microstructure on the effective behavior of materials like calcified hydrogels, which consist of an organic hydrogel and inorganic calcium phosphate d-nb.info. Representative volume elements (RVEs) are generated to depict the material microstructure, and constitutive laws for the individual phases are proposed d-nb.info. The mechanical results obtained from multiscale modeling methods have shown good agreement with experimental compressive tests in studies on calcium phosphate cement composites researchgate.netresearchgate.net.

Predictive Modeling of Calcium Phosphate Phase Transformations and Microstructural Evolution

Predictive modeling is a powerful tool for understanding and forecasting the phase transformations and microstructural evolution in calcium phosphate systems. These processes are critical for controlling the properties of synthetic calcium phosphates and understanding biomineralization.

Calcium phosphates exhibit various phases, including amorphous calcium phosphate (ACP), octacalcium phosphate (OCP), tricalcium phosphate (TCP) (with polymorphs like β, α, and α'), and hydroxyapatite (B223615) (HA) wikipedia.orgwikipedia.orgnih.govrsc.org. The transformation between these phases is influenced by factors such as pH, temperature, and the presence of other ions. For instance, ACP is a metastable phase that tends to transform into crystalline calcium phosphates, primarily apatitic structures, unless stabilized rsc.org. This intrinsic metastability is biologically relevant rsc.org. Studies have shown that ACP can hydrolyze under physiological conditions to form OCP as an intermediate before transforming into surface apatite wikipedia.org.

Computational models, including molecular dynamics and phase-field methods, are employed to simulate these transformations. Atomistic simulations have provided insights into the formation and evolution of nanoscale calcium phosphate precursors, such as prenucleation species (PNS), which are dynamic nanometric ionic clusters that form in solution prior to the precipitation of solid crystalline phases nih.govacs.org. These clusters can aggregate to form soluble suprastructures that may precede solid calcium phosphate precipitation acs.org. Calcium triphosphate units have been identified as basic units of PNS acs.org.

Phase-field modeling has been extended to study microstructure formation in biomineralized systems, such as mollusk shells and coral skeletons, showing promising agreement with experimental observations acs.org. These models can explore different mechanisms of calcification, including the classical route of ion-by-ion addition and the nonclassical route involving the crystallization of an amorphous precursor acs.org. While both routes can produce similar microstructures, the nonclassical route appears to be more realistic in terms of timescale acs.org.

Predictive modeling also focuses on the evolution of the microstructure, such as grain growth and the formation of different morphological features. For example, studies on calcium phosphate scaffolds have investigated the evolution of microstructure via freeze-casting and hydrothermal phase transformation researchgate.net. The introduction of additives like CaCO3 can induce phase transformations and influence the resulting microstructure, affecting properties like compressive strength researchgate.net. Multiscale modeling techniques, as discussed in the previous section, are also applied to predict the mechanical properties of composites based on their microstructure researchgate.netresearchgate.net.

Data from simulations, such as radial and angular distribution functions and coordination numbers, are used to analyze the structure and validate the developed models against experimental data and ab initio simulations nih.govaip.org.

Development and Validation of Force Fields for Calcium Phosphate Simulations

The accuracy of molecular simulations of calcium phosphate systems heavily relies on the quality of the force fields used to describe the interactions between atoms. Therefore, the development and validation of appropriate force fields are critical aspects of computational modeling in this field.

Force fields are sets of parameters and equations used to calculate the forces between atoms in a simulation, effectively approximating the potential energy surface of the system. For calcium phosphate systems, developing accurate force fields is challenging due to the complex nature of the interactions, including ionic, covalent, and van der Waals forces, as well as the presence of different phosphate species and water molecules.

Recent research has focused on developing reactive force fields, such as ReaxFF, which are capable of describing chemical reactions, including bond formation and dissociation, during molecular dynamics simulations nih.govaip.org. A ReaxFF reactive force field has been developed to simulate phosphate-based bioactive glasses in the CaO-Na₂O-P₂O₅ system, which are related to calcium phosphates nih.govaip.org. The parameters for this force field, including interactions between phosphorus and calcium atoms, were developed using genetic algorithms and trained against data from quantum-mechanical calculations and ab initio molecular dynamics simulations nih.govaip.org.

Validation of these force fields is performed by comparing simulation results with experimental data and higher-level theoretical calculations. For the developed ReaxFF force field, validation involved analyzing short- and medium-range structural properties of simulated glasses, such as radial and angular distribution functions and coordination numbers, and comparing them to experimental data and results from other simulation methods, including shell-model classical force fields and ab initio simulations nih.govaip.org. The coordination number of phosphorus, for instance, was found to be in agreement with experimental and previous simulation data nih.govaip.org.

Another study focused on the derivation of a new force field specifically for simulating calcium phosphate species in aqueous solution scribd.comacs.orgresearchgate.net. This force field aimed to accurately reproduce key thermodynamic properties, including the free energies of hydration of ions and the solubility of solid mineral phases scribd.comacs.orgresearchgate.net. The interactions of different phosphate anions (PO₄³⁻, HPO₄²⁻, and H₂PO₄⁻) with water were calibrated against results from ab initio molecular dynamics using different density functional theory methods acs.orgresearchgate.net.

Validation of this aqueous calcium phosphate force field involved benchmarking against experimental data and other existing models in the solid state, demonstrating good reproduction of structural and mechanical properties acs.orgresearchgate.net. The thermodynamics of ion pairing for calcium phosphate species in water were also computed and showed excellent agreement with experimental data acs.orgresearchgate.net. This validation process is crucial for ensuring that the force field can reliably predict the behavior of calcium phosphate species in solution and during processes like biomineralization and material synthesis scribd.comacs.orgresearchgate.net.

The development and validation of force fields are ongoing processes, with continuous efforts to improve their accuracy and applicability to a wider range of calcium phosphate compositions and environmental conditions.

Emerging Research Areas and Niche Applications in Calcium Phosphate Science

Calcium Phosphate (B84403) in Environmental Biogeochemistry and Remediation